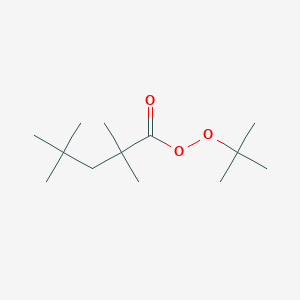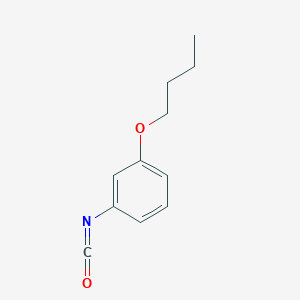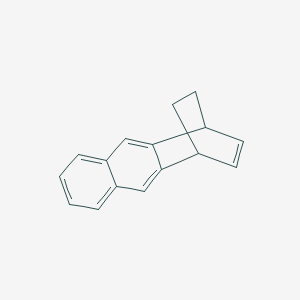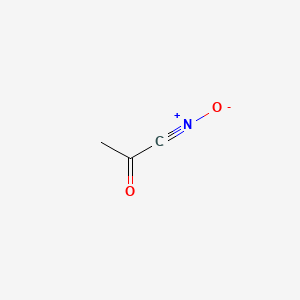
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular ester is derived from 2-butenoic acid, which is an unsaturated carboxylic acid, and 3-phenylpropyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 3-methyl-, 3-phenylpropyl ester typically involves the esterification of 2-butenoic acid with 3-phenylpropyl alcohol. One common method is the Fischer esterification, which involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction can be represented as follows:
2-Butenoic acid+3-Phenylpropyl alcoholH2SO42-Butenoic acid, 3-methyl-, 3-phenylpropyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid or Lewis acids can further enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Butenoic acid and 3-phenylpropyl alcohol.
Reduction: 3-phenylpropyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-butenoic acid, 3-methyl-, 3-phenylpropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The ester group can also interact with enzymes, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester can be compared with other similar esters, such as:
2-Butenoic acid, 3-methyl-, methyl ester: Similar structure but with a methyl group instead of a 3-phenylpropyl group.
2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester: Contains a propenoic acid backbone instead of a butenoic acid backbone.
3-Methyl-2-butenoic acid, propyl ester: Similar structure but with a propyl group instead of a 3-phenylpropyl group.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Propriétés
Numéro CAS |
56500-48-2 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
3-phenylpropyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Clé InChI |
SXBYOJZCRBEUTK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OCCCC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)







![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)


